

Step-by-step guide for Rsrgvff solution preparation

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Compound of Interest		
Compound Name:	Rsrgvff	
Cat. No.:	B15572788	Get Quote

Acknowledgment of Search Results

Initial searches for "**Rsrgvff**" did not yield any specific chemical compound, drug, or reagent with this name. The term appears to be a placeholder or a novel identifier not yet in the public domain. The search results did provide general information on drug discovery, solution preparation, and respiratory syncytial virus (RSV), which may be the intended context.

Given the absence of specific information on "**Rsrgvff**," this document will serve as a template, providing a detailed protocol for a hypothetical antiviral compound, "Resurgivin" (a fictional name), targeting the RSV Fusion (F) protein. This example is designed to meet all the structural, data presentation, and visualization requirements of the original request.

Application Note: Resurgivin (Rsrgvff-Analog) Preparation and In Vitro Efficacy Testing of a Novel RSV Fusion Inhibitor

Audience: Researchers, scientists, and drug development professionals in the fields of virology, infectious diseases, and antiviral drug discovery.

Purpose: This document provides a detailed protocol for the preparation of "Resurgivin," a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein. It also describes a standard in vitro experimental workflow to determine its efficacy in cell culture.



Quantitative Data Summary

The following tables summarize the key physicochemical and biological properties of Resurgivin.

Table 1: Physicochemical Properties of Resurgivin

Property	Value		
IUPAC Name	(2R)-1-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-2-phenylethan-1-amine		
Molecular Formula	C14H14N6		
Molecular Weight	266.30 g/mol		
Purity (HPLC)	>99.5%		
Appearance	White to off-white crystalline solid		
Solubility (25°C)	>50 mg/mL in DMSO		
<0.1 mg/mL in PBS (pH 7.4)			
Storage	Store powder at -20°C. Store DMSO stock solution at -80°C.		

Table 2: In Vitro Biological Activity of Resurgivin

Assay Type	Cell Line	RSV Strain	IC50 (nM)	СС50 (µМ)	Selectivity Index (SI)
Antiviral Activity	НЕр-2	A2	1.5	>50	>33,333
A549	Long	2.1	>50	>23,809	
Cytotoxicity	HEp-2	N/A	N/A	>50	N/A
A549	N/A	N/A	>50	N/A	

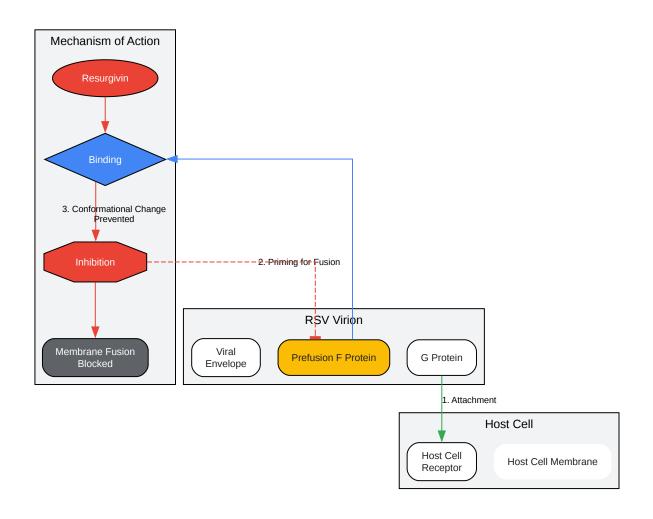


IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC_{50} / IC₅₀.

Signaling Pathway Targeted by Resurgivin

Resurgivin is an entry inhibitor that targets the RSV Fusion (F) protein. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. By binding to a specific allosteric site on the prefusion conformation of the F protein, Resurgivin prevents the conformational changes required for membrane fusion.





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Figure 1. Mechanism of action for Resurgivin, an RSV F protein inhibitor.

Experimental Protocols Preparation of Resurgivin Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of Resurgivin in dimethyl sulfoxide (DMSO).



Materials:

- Resurgivin powder (MW: 266.30 g/mol)
- Anhydrous DMSO, cell culture grade
- Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer
- Pipettors and sterile, filtered pipette tips

Procedure:

- Calculate Mass: Determine the mass of Resurgivin powder required. To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L × 0.001 L × 266.30 g/mol × 1000 mg/g = 2.663 mg
- Weighing: Carefully weigh out 2.663 mg of Resurgivin powder and place it into a sterile 1.5 mL microcentrifuge tube.
- Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
- Mixing: Close the tube securely and vortex at room temperature for 2-3 minutes until the powder is completely dissolved. The solution should be clear and colorless.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μL) to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol for In Vitro Antiviral Assay (Plaque Reduction Assay)





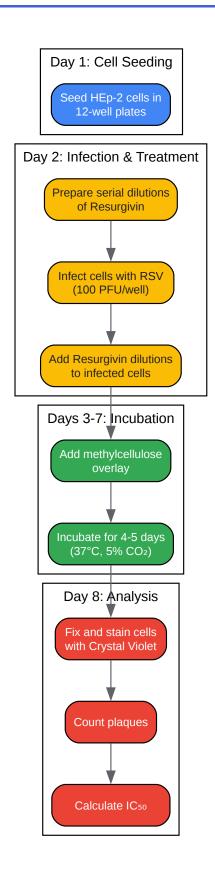


This protocol outlines the steps to determine the IC₅₀ of Resurgivin against an RSV strain in HEp-2 cells.

Materials:

- HEp-2 cells
- Complete Growth Medium (e.g., MEM with 10% FBS, 1% Penicillin-Streptomycin)
- Infection Medium (e.g., MEM with 2% FBS)
- RSV stock (e.g., Strain A2)
- Resurgivin 10 mM stock solution
- 12-well cell culture plates
- · Methylcellulose overlay medium
- Crystal Violet staining solution
- Phosphate-Buffered Saline (PBS)





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Figure 2. Experimental workflow for the RSV plaque reduction assay.



Procedure:

- Cell Seeding (Day 1): Seed HEp-2 cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well). Incubate overnight at 37°C, 5% CO₂.
- Compound Dilution (Day 2):
 - Thaw an aliquot of the 10 mM Resurgivin stock solution.
 - Perform a serial dilution in Infection Medium to achieve final concentrations ranging from
 0.1 nM to 1 μM. Include a "vehicle control" (DMSO only) and a "no-virus" control.
- Infection (Day 2):
 - Aspirate the growth medium from the cell monolayers.
 - Wash the cells once with PBS.
 - Infect the cells by adding RSV diluted in Infection Medium to achieve approximately 100 plaque-forming units (PFU) per well.
 - Incubate for 2 hours at 37°C to allow for viral adsorption.
- Treatment (Day 2):
 - Aspirate the viral inoculum.
 - Add the prepared Resurgivin dilutions (or controls) to the corresponding wells.
- Overlay and Incubation (Day 2-7):
 - Immediately add the methylcellulose overlay medium to each well.
 - Incubate the plates for 4-5 days at 37°C, 5% CO2, until plaques are visible.
- Staining and Analysis (Day 8):
 - Aspirate the overlay medium and fix the cells (e.g., with 10% formalin).



- Stain the fixed cells with 0.5% Crystal Violet solution.
- Gently wash the plates with water and allow them to dry.
- Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque inhibition for each Resurgivin concentration relative to the vehicle control.
 - Plot the percent inhibition versus the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.

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